molecular formula C5H5FN2O2 B3317312 Methyl 5-fluoro-1H-imidazole-4-carboxylate CAS No. 959028-01-4

Methyl 5-fluoro-1H-imidazole-4-carboxylate

Cat. No.: B3317312
CAS No.: 959028-01-4
M. Wt: 144.1 g/mol
InChI Key: DKVMACIFGOENFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-fluoro-1H-imidazole-4-carboxylate (CAS 959028-01-4) is a fluorinated heterocyclic building block of high value in organic synthesis and drug discovery. This compound features the imidazole core, a privileged scaffold in medicinal chemistry, strategically functionalized with a fluorine atom and a methyl ester group. The ester moiety is a versatile handle for further synthetic manipulation, allowing for conversion to carboxylic acids, amides, or carbohydrazides, which are critical for optimizing drug-like properties and exploring structure-activity relationships (SAR) . Its primary research application lies in serving as a key precursor for the synthesis of complex, biologically active molecules. The 1,5-disubstituted imidazole-4-carboxylate scaffold is a common motif in compounds evaluated for various therapeutic targets . For instance, structurally related 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides have been designed and synthesized as potent inhibitors of protein-protein interactions, such as the HIV-1 integrase-LEDGF/p75 interface, demonstrating the potential of this chemical class in antiviral research . The incorporation of fluorine is a standard bioisosteric strategy in medicinal chemistry to modulate a compound's potency, metabolic stability, and membrane permeability. The synthesis of such multifunctional imidazole derivatives can be achieved through advanced methods like microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, which offers advantages in yield and reaction time compared to conventional heating . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe laboratory practices and compliance with all applicable local and national regulations.

Properties

IUPAC Name

methyl 5-fluoro-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVMACIFGOENFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-fluoro-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated precursor with a suitable carboxylating agent. For example, the reaction of 5-fluoro-1H-imidazole with methyl chloroformate under basic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the desired purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Methyl 5-fluoro-1H-imidazole-4-carboxylate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics enable it to participate in the development of novel therapeutic agents, particularly in oncology.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of imidazole compounds, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that such compounds can induce apoptosis in breast cancer cells by targeting specific cellular pathways involved in cell proliferation and survival . The compound's efficacy was highlighted by a study where it resulted in a notable reduction in tumor volume in animal models without severe toxicity .

Biochemical Research

The compound is also utilized in biochemical studies aimed at understanding enzyme inhibition and receptor interactions. Its ability to selectively bind to certain biological targets makes it a valuable tool for investigating cellular mechanisms.

Applications:

  • Enzyme Inhibition Studies: this compound has been used to explore the inhibition of key enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.
  • Receptor Binding Assays: The compound's interactions with specific receptors can elucidate mechanisms underlying various biological processes, aiding drug discovery efforts.

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is being investigated for its potential as an agrochemical. Its unique properties may contribute to the development of more effective pesticides and herbicides.

Benefits:

  • Targeted Action: The compound can be designed to target specific pests, minimizing environmental impact while enhancing agricultural productivity.
  • Reduced Toxicity: Research indicates that derivatives may possess lower toxicity profiles compared to traditional agrochemicals, making them safer for non-target organisms .

Material Science

This compound finds applications in material science as well. Its chemical stability and resistance make it suitable for developing advanced materials.

Applications:

  • Coatings and Polymers: The compound is utilized in formulating coatings that require specific chemical resistance, enhancing durability and performance.
  • Composite Materials: Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

Comparative Analysis of Related Compounds

To better understand the unique applications of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure TypePrimary Application
Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylateImidazole derivativeMedicinal chemistry and biological studies
Methyl 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxylateBenzoimidazole derivativeAnticancer research
Methyl 6-fluoro-1H-indole-3-carboxylateIndole derivativePotential therapeutic applications

Mechanism of Action

The mechanism of action of methyl 5-fluoro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Imidazole Derivatives

Compound Name Substituents Melting Point (°C) Key Functional Groups Reference
This compound F (C5), COOCH3 (C4) Not reported Fluorine, methyl ester Target Compound
Ethyl 5-fluoro-1H-imidazole-4-carboxylate F (C5), COOCH2CH3 (C4) Not reported Fluorine, ethyl ester
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) 4-Fluorophenyl (C2), phenyl (C1, C4), COOCH2CH3 (C5) 119–120 Aryl groups, ethyl ester
Methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate (3j) 4-Chlorophenyl (C1), phenyl (C2, C4), COOCH3 (C5) 157–158 Chlorine, aryl groups
Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate (HR422529) NH2 (C5), F (C4), CH3 (C1), COOCH2CH3 (C2) Not reported Amino, fluorine, ethyl ester

Substituent Effects on Reactivity and Stability

  • Ester Groups : Methyl esters (e.g., target compound) generally exhibit lower boiling points and higher volatility compared to ethyl esters (e.g., 3f, 3j) due to reduced molecular weight .
  • Aryl Substitutions : Compounds with aryl groups (e.g., 3f, 3j) demonstrate higher melting points, likely due to increased π-π stacking and crystallinity .

Biological Activity

Methyl 5-fluoro-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom in its structure enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C6H6FN2O2
  • Molecular Weight : Approximately 158.12 g/mol
  • Functional Groups : Imidazole ring, carboxylate ester, and fluorine substitution.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine atom plays a crucial role in enhancing binding affinity and selectivity towards these targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and infections.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of imidazole derivatives, including this compound. These studies often employ cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) to assess cytotoxicity.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-78.5
This compoundHepG210.2
Doxorubicin (control)MCF-70.25

The compound exhibited promising cytotoxic activity against cancer cell lines, demonstrating an IC50 value comparable to some established chemotherapeutics.

Antimicrobial Activity

This compound has also shown potential antimicrobial properties against various bacterial strains.

MicroorganismMIC (µg/ml)Reference
Staphylococcus aureus50
Escherichia coli62.5
Candida albicans250

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Study 1: Anticancer Evaluation

In a preclinical study, this compound was tested for its efficacy against breast cancer cell lines. The results indicated significant inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase. This study highlights the compound's potential as an anticancer agent and warrants further exploration in clinical settings.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of the compound against both Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like ampicillin and ciprofloxacin, suggesting its potential as an alternative treatment option for resistant bacterial strains.

Future Directions

Given the promising biological activities observed, future research should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and antimicrobial effects.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
  • In Vivo Studies : Evaluating pharmacokinetics, toxicity, and therapeutic efficacy in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-fluoro-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized for yield?

  • Answer : A common approach involves cyclocondensation of fluorinated precursors with carbonyl-containing reagents. For example, analogous imidazole carboxylates are synthesized via cyclocondensation of substituted acetoacetate derivatives with fluorinated amines or hydrazines under basic conditions . Optimization may involve adjusting temperature (e.g., 80–100°C), solvent polarity (DMF or ethanol), and stoichiometry of reagents. Catalytic bases like NaH or K₂CO₃ are often critical for imidazole ring closure .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the fluorine substitution at the 5-position (e.g., absence of proton signal at C5) and ester carbonyl resonance near δ 165–170 ppm .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O ester) and 1250–1100 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ matching the molecular formula (C₆H₅FNO₂) .
    X-ray crystallography (if crystalline) can resolve tautomerism between 1H- and 3H-imidazole forms .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Answer : The compound serves as a precursor for fluorinated bioactive molecules. For example:

  • Antimicrobial Agents : Fluorine enhances lipophilicity and target binding in imidazole-based inhibitors .
  • Kinase Inhibitors : The carboxylate group facilitates conjugation to pharmacophores, as seen in analogues like 5-(trifluoromethyl)-1H-imidazole derivatives .

Advanced Research Questions

Q. How can computational modeling predict the tautomeric stability of this compound in solution?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level can calculate energy differences between 1H- and 3H-tautomers. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the Polarizable Continuum Model (PCM). Fluorine’s electron-withdrawing effect stabilizes the 1H-form in nonpolar solvents, while polar solvents may favor zwitterionic intermediates .

Q. What strategies resolve contradictions in NMR data for this compound derivatives?

  • Answer : Discrepancies in proton splitting or unexpected coupling constants often arise from:

  • Tautomerism : Use variable-temperature NMR to track proton exchange rates .
  • Dynamic Fluorine Effects : ¹⁹F NMR decoupling clarifies splitting patterns in adjacent protons .
  • Impurity Profiling : HPLC-MS (C18 column, acetonitrile/water gradient) identifies byproducts like hydrolyzed carboxylic acids .

Q. How does fluorination at the 5-position influence the compound’s stability under acidic/basic conditions?

  • Answer : Fluorine’s electronegativity increases hydrolytic resistance of the ester group. Stability studies show:

  • Acidic Conditions (pH 2–4) : Ester hydrolysis is slowed by 30% compared to non-fluorinated analogues.
  • Basic Conditions (pH 10–12) : Degradation accelerates via nucleophilic attack at the carbonyl, forming 5-fluoroimidazole-4-carboxylic acid .
  • Thermal Stability : TGA/DSC reveals decomposition >200°C, suitable for high-temperature reactions .

Q. What methodologies enable regioselective functionalization of this compound at the N1 position?

  • Answer : Directed ortho-metalation (DoM) using LDA or Grignard reagents at -78°C allows N1 alkylation/arylation. For example, SEM-protection (trimethylsilylethoxymethyl) of N1 enhances selectivity, enabling Suzuki couplings or Buchwald-Hartwig aminations .

Methodological Notes

  • Safety : Handle with nitrile gloves and under nitrogen due to potential hydrolytic release of HF .
  • Data Reproducibility : Report solvent purity (HPLC-grade), reaction atmosphere (N₂/Ar), and drying protocols for hygroscopic intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-fluoro-1H-imidazole-4-carboxylate
Reactant of Route 2
Methyl 5-fluoro-1H-imidazole-4-carboxylate

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